N,O-Didesmethylvenlafaxine

Vue d'ensemble

Description

Molecular Structure Analysis

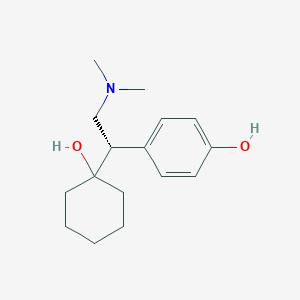

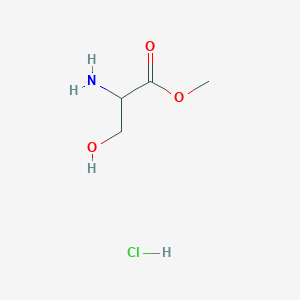

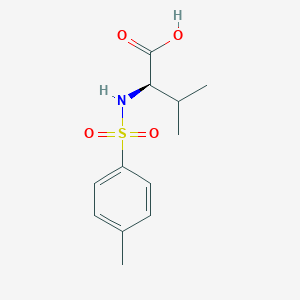

The N,O-Didesmethylvenlafaxine molecule contains a total of 42 bonds. There are 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 tertiary alcohol .Chemical Reactions Analysis

N-Demethylation of venlafaxine to N-desmethylvenlafaxine (NDV) is generally a minor metabolic pathway and is catalyzed by CYP3A4 and CYP2C19 . NDV is found at about 1% in urine and has weak serotonin and noradrenaline reuptake inhibition properties in vitro .Physical And Chemical Properties Analysis

The molecular formula of N,O-Didesmethylvenlafaxine is C15H23NO2 . The molecular weight is 249.35 g/mol .Applications De Recherche Scientifique

Environmental Monitoring

“N,O-Didesmethylvenlafaxine” (NODDV) is used in environmental monitoring, particularly in the study of marine mussels. Researchers have developed a sensitive analytical methodology for identifying and confirming the presence of venlafaxine (VEN) residues and its main metabolites, including NODDV, in marine mussels . This methodology is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach .

Study of Emerging Contaminants

NODDV is also used in the study of emerging contaminants in the marine environment. The detection of hydrophilic organic compounds, such as NODDV, provides valuable information about the impact of human activities on coastal areas .

Pharmacokinetics and Toxicity Studies

NODDV plays a significant role in pharmacokinetics and toxicity studies. The stereoisomers of a drug can undergo different metabolic pathways due to different enzyme systems, resulting in different types and/or numbers of metabolites . For instance, CYP2D6 catalyzes the biotransformation of both the enantiomers into NODDV, although there is greater stereoselectivity for the ®-venlafaxine enantiomer .

Enantioselectivity Studies

NODDV is used in enantioselectivity studies. Enzymes, receptors, and other binding molecules in biological processes can recognize enantiomers as different molecular entities, leading to diverse responses in biological processes .

Drug Interaction Studies

NODDV is used in drug interaction studies. The choice of models for pharmacokinetic studies, as well as the subsequent data interpretation, must also be aware of genetic factors (such as polymorphic metabolic enzymes), sex, patient age, hepatic diseases, and drug interactions .

Development of Analytical Methods

NODDV is used in the development of analytical methods. Enantioselective analytical methods are crucial to monitor pharmacokinetic events and for the acquisition of accurate data to better understand the role of stereochemistry in pharmacokinetics and toxicity .

Mécanisme D'action

Target of Action

N,O-Didesmethylvenlafaxine is a metabolite of venlafaxine , an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class . The primary targets of N,O-Didesmethylvenlafaxine are the serotonin and norepinephrine transporters, which are key neurotransmitters in mood regulation .

Mode of Action

It is understood that n,o-didesmethylvenlafaxine, like its parent drug venlafaxine, potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood .

Biochemical Pathways

N,O-Didesmethylvenlafaxine affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, thereby enhancing their signaling . The downstream effects include mood elevation and alleviation of depressive symptoms .

Pharmacokinetics

Its parent drug venlafaxine is primarily metabolized by cyp2d6 and cyp2c19 isoenzymes to its major metabolite o-desmethylvenlafaxine, and in parallel to n-desmethylvenlafaxine and n,o-didesmethylvenlafaxine . The single-dose pharmacokinetics of desvenlafaxine, another metabolite of venlafaxine, are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days .

Result of Action

The molecular and cellular effects of N,O-Didesmethylvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine neurotransmission. By inhibiting the reuptake of these neurotransmitters, N,O-Didesmethylvenlafaxine enhances their signaling, leading to mood elevation and alleviation of depressive symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,O-Didesmethylvenlafaxine. For instance, residues of the parent drug venlafaxine and its metabolites, including N,O-Didesmethylvenlafaxine, have been detected in marine mussels, indicating that these compounds can persist in the environment . .

Propriétés

IUPAC Name |

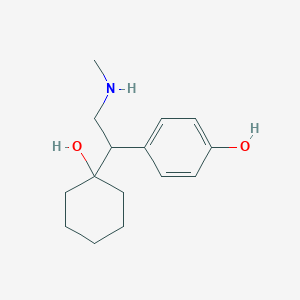

4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWXJSQCAEDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891441 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Didesmethylvenlafaxine | |

CAS RN |

135308-74-6 | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135308746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,O-DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYW3W9739Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,O-Didesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N,O-Didesmethylvenlafaxine is formed through a sequential metabolic pathway. Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to form O-desmethylvenlafaxine. Subsequently, both CYP2D6 and CYP3A contribute to the further metabolism of O-desmethylvenlafaxine into N,O-Didesmethylvenlafaxine. [, ]

A: While O-desmethylvenlafaxine demonstrates similar potency to venlafaxine, N,O-Didesmethylvenlafaxine and N-desmethylvenlafaxine are considered less potent metabolites. [, ] The exact pharmacological activity of N,O-Didesmethylvenlafaxine requires further investigation.

ANone: Research suggests potential influences on N,O-Didesmethylvenlafaxine levels based on demographic factors:

ANone: Yes, co-administration of certain drugs, particularly those metabolized by or influencing CYP2D6 activity, can alter N,O-Didesmethylvenlafaxine concentrations. For instance:

A: A study utilizing liquid chromatography-high-resolution mass spectrometry successfully identified N,O-Didesmethylvenlafaxine, along with venlafaxine and other metabolites, in the hair samples of newborn twins. [] This detection confirmed in utero exposure to venlafaxine, highlighting the potential of hair analysis for monitoring drug exposure during pregnancy.

ANone: Several analytical methods have been developed for the quantification of N,O-Didesmethylvenlafaxine in various matrices:

A: Yes, the cytochrome P450 enzyme CYP2D6 plays a crucial role in the metabolism of venlafaxine. Individuals classified as poor metabolizers (PM) for CYP2D6 exhibit significantly reduced clearance of venlafaxine and lower formation rates of its metabolites, including N,O-Didesmethylvenlafaxine, compared to extensive metabolizers (EM). [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)